Tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Addition of the Hydroxyl Group: The hydroxyl group can be added through a hydroxylation reaction, often using oxidizing agents.
Attachment of the Tert-butyl Group: The tert-butyl group is typically introduced through an esterification reaction using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorophenyl group.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated compounds, modified fluorophenyl derivatives.
Substitution Products: Compounds with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
Tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(2-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also contributes to its distinct properties, such as increased steric hindrance and stability.
Properties
Molecular Formula |
C16H22FNO3 |
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Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl 4-(3-fluorophenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-7-13(14(19)10-18)11-5-4-6-12(17)9-11/h4-6,9,13-14,19H,7-8,10H2,1-3H3 |
InChI Key |
CDQDKOCOUZQBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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